molecular formula C11H6Br2F3NO2S2 B12583832 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- CAS No. 646039-78-3

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12583832
CAS No.: 646039-78-3
M. Wt: 465.1 g/mol
InChI Key: IXKNNJUPFJXUMM-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound with the molecular formula C11H5Br2F3NO2S2 This compound is characterized by the presence of a thiophene ring, sulfonamide group, and trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonamide formation with the appropriate amineCommon reagents used in these reactions include bromine, sulfonamide precursors, and trifluoromethyl phenyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted thiophenes.

Scientific Research Applications

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

646039-78-3

Molecular Formula

C11H6Br2F3NO2S2

Molecular Weight

465.1 g/mol

IUPAC Name

4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-2-6(4-7)11(14,15)16/h1-5,17H

InChI Key

IXKNNJUPFJXUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(S2)Br)Br)C(F)(F)F

Origin of Product

United States

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